

NMR and mass spectrometry of 2-(1,3-Benzodioxol-5-yloxy)propanoic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(1,3-Benzodioxol-5-yloxy)propanoic acid

Cat. No.: B011553

[Get Quote](#)

An In-depth Technical Guide to the Structural Elucidation of **2-(1,3-Benzodioxol-5-yloxy)propanoic acid** using NMR and Mass Spectrometry

Executive Summary

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for **2-(1,3-Benzodioxol-5-yloxy)propanoic acid** (CAS 106690-34-0).^{[1][2]} As a molecule featuring an aryloxypropanoic acid moiety, its precise structural characterization is crucial for its application in chemical research and development. This document, intended for researchers and drug development professionals, details the theoretical basis and practical application of advanced spectroscopic techniques for unambiguous structure confirmation. We present a detailed interpretation of ^1H NMR, ^{13}C NMR, and correlation spectroscopy, alongside an in-depth analysis of the compound's mass spectrometric fragmentation pathways. All methodologies are presented with a focus on experimental rationale and data integrity, providing a self-validating framework for analysis.

Introduction and Molecular Structure

2-(1,3-Benzodioxol-5-yloxy)propanoic acid belongs to the class of aryloxypropanoic acids, compounds noted for their diverse biological activities and utility as synthetic intermediates.^[3] The molecule incorporates several key structural features: a benzodioxole (or methylenedioxophenyl) ring system, an ether linkage, a chiral center at the propanoic acid alpha-carbon, and a carboxylic acid functional group. Accurate spectroscopic analysis is

essential to confirm the connectivity and chemical environment of each atom within the molecule.

This guide will systematically deconstruct the expected spectroscopic signature of the molecule, providing a predictive framework that can be applied to experimental data.

Molecular Structure and Numbering Scheme

For clarity in spectral assignments, the following numbering scheme will be used throughout this guide.

Caption: Molecular structure and numbering of **2-(1,3-Benzodioxol-5-yloxy)propanoic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule.^[4] For **2-(1,3-Benzodioxol-5-yloxy)propanoic acid**, ¹H and ¹³C NMR, complemented by 2D correlation experiments, enable a full structural assignment.

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can slightly alter chemical shifts.^[4] DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- Data Acquisition: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
- Experiments:
 - Standard ¹H NMR.
 - Standard ¹³C NMR with broadband proton decoupling.

- 2D Correlation Spectroscopy (COSY) to establish ^1H - ^1H coupling networks.
- 2D Heteronuclear Single Quantum Coherence (HSQC) to correlate protons with their directly attached carbons.

^1H NMR Spectral Analysis (Predicted, 400 MHz, DMSO-d₆)

The proton NMR spectrum is expected to show five distinct groups of signals:

- Carboxylic Acid Proton (-COOH): A broad singlet is anticipated at a downfield chemical shift, typically δ 12.0-13.0 ppm. This proton is exchangeable with D₂O.
- Aromatic Protons (C2'-H, C4'-H, C6'-H):
 - The benzodioxole ring system will display a characteristic pattern.
 - C6'-H: Expected around δ 6.80 ppm. It will appear as a doublet, coupled only to C2'-H.
 - C2'-H: Expected around δ 6.65 ppm. It will appear as a doublet, coupled to C6'-H.
 - C4'-H: Expected around δ 6.40 ppm. It will appear as a singlet or a narrowly split doublet of doublets, being meta to the other two aromatic protons.
- Dioxole Protons (-OCH₂O-): The two equivalent protons of the methylenedioxy bridge will produce a sharp singlet at approximately δ 5.95 ppm.
- Methine Proton (-CH-): The proton at the chiral center (C α) is adjacent to an oxygen atom and the carbonyl group, leading to a downfield shift. It is expected as a quartet around δ 4.75 ppm due to coupling with the three methyl protons.
- Methyl Protons (-CH₃): The three equivalent methyl protons (C β) are coupled to the methine proton and will appear as a doublet at approximately δ 1.45 ppm.

^{13}C NMR Spectral Analysis (Predicted, 100 MHz, DMSO-d₆)

The proton-decoupled ^{13}C NMR spectrum should display 10 unique carbon signals, corresponding to the 10 carbon atoms in the molecule.

- Carbonyl Carbon (COOH): The carboxylic acid carbon is the most deshielded, appearing around δ 174.0 ppm.
- Aromatic Carbons (C1' to C6'): Six distinct signals are expected in the aromatic region (δ 100-155 ppm). The oxygen-substituted carbons (C1', C4', C5') will be the most downfield.
 - C1', C4', C5': $\sim \delta$ 140-155 ppm
 - C2', C3', C6': $\sim \delta$ 100-120 ppm
- Dioxole Carbon (-OCH₂O-): This carbon is characteristically found around δ 101.5 ppm.
- Methine Carbon (-CH-): The C α carbon, attached to the ether oxygen, is expected around δ 72.0 ppm.
- Methyl Carbon (-CH₃): The C β methyl carbon will be the most upfield signal, appearing around δ 18.0 ppm.

Data Summary: Predicted NMR Assignments

Assignment	Predicted ¹ H Shift (δ ppm)	Multiplicity	Predicted ¹³ C Shift (δ ppm)
COOH	12.5	br s	174.0
C1'	-	-	152.0
C2'	6.65	d	108.0
C3'	-	-	142.0
C4'	6.40	dd	102.0
C5'	-	-	148.0
C6'	6.80	d	115.0
-OCH ₂ O- (C9)	5.95	s	101.5
-O-CH- (C α /C7)	4.75	q	72.0
-CH ₃ (C β /C8)	1.45	d	18.0

2D NMR Correlation Analysis

To validate the assignments, 2D NMR experiments are indispensable.

- COSY (Correlated Spectroscopy): This experiment reveals ¹H-¹H spin-spin coupling networks. The key expected correlation is between the methine proton (C α -H, δ ~4.75) and the methyl protons (C β -H₃, δ ~1.45). This confirms the propanoic acid side-chain structure.

Caption: Expected ¹H-¹H COSY correlation for the propanoic acid moiety.

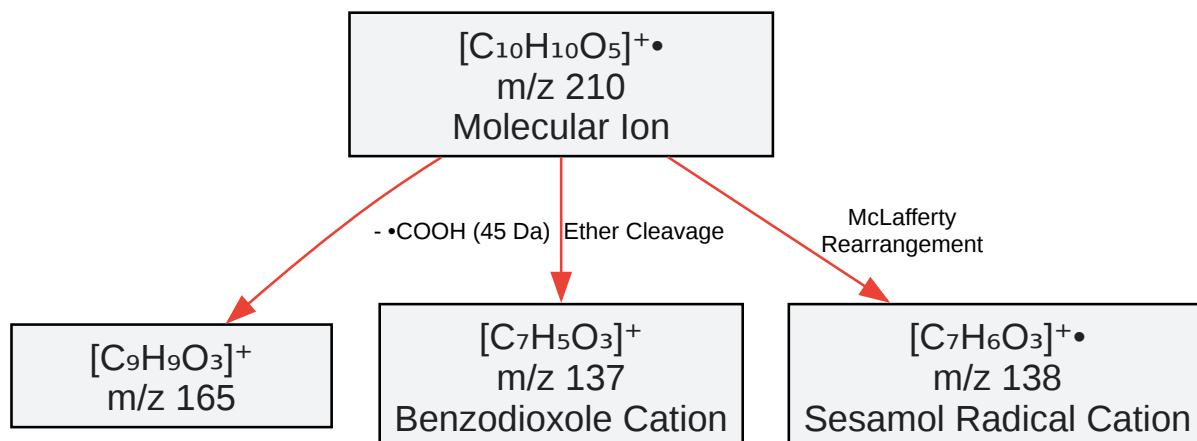
- HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly bonded carbons. It would definitively link the proton signals to their corresponding carbon signals listed in the table above (e.g., δ 4.75 ppm proton signal correlates with δ 72.0 ppm carbon signal).

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental formula of a compound and for deducing its structure through fragmentation analysis.[\[5\]](#)

Experimental Protocol: Mass Spectrometry

- Ionization Method: Electrospray ionization (ESI) is suitable for this polar, acidic molecule, typically run in negative ion mode ($[\text{M}-\text{H}]^-$) to deprotonate the carboxylic acid. Electron ionization (EI) can also be used, which would yield the molecular ion ($[\text{M}]^{+\bullet}$) and more extensive fragmentation.[\[6\]](#)
- Sample Introduction: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile/water) and introduced into the mass spectrometer via direct infusion or coupled with liquid chromatography (LC).
- Mass Analyzer: Data is acquired using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap to obtain accurate mass measurements, which aids in formula determination.


Molecular Ion and Fragmentation Analysis (EI Mode)

The molecular formula is $\text{C}_{10}\text{H}_{10}\text{O}_5$, giving a monoisotopic mass of 210.0528 g/mol .

- Molecular Ion ($\text{M}^{+\bullet}$): In EI-MS, a distinct molecular ion peak is expected at m/z 210.
- Key Fragmentation Pathways: The energetically unstable molecular ion will break down into smaller, more stable fragments.[\[5\]](#) Common fragmentation patterns for carboxylic acids, ethers, and aromatic systems guide the interpretation.[\[6\]](#)
- Loss of Carboxyl Group: A primary fragmentation for carboxylic acids is the loss of the -COOH group as a radical (45 Da), leading to a fragment at m/z 165.[\[6\]](#)[\[7\]](#)
- Alpha-Cleavage: Cleavage of the Cα-C(OOH) bond can result in the formation of a stable acylium ion, though less common than the loss of the entire group.
- Ether Bond Cleavage: The C-O ether bond can cleave, leading to two primary fragment ions:
 - Benzodioxole Cation: Formation of the highly stable 1,3-benzodioxol-5-oxy cation at m/z 137. This is often a very prominent peak.

- Propanoic Acid Side-Chain Cation: Formation of the $[\text{CH}(\text{CH}_3)\text{COOH}]^{+\bullet}$ ion at m/z 88.
- McLafferty Rearrangement: A characteristic rearrangement for carboxylic acids, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, can lead to the elimination of a neutral alkene and the formation of a radical cation. In this case, it would lead to a fragment corresponding to sesamol at m/z 138.

Predicted Fragmentation Pathway

[Click to download full resolution via product page](#)

Caption: Proposed major fragmentation pathways for **2-(1,3-Benzodioxol-5-yloxy)propanoic acid** in EI-MS.

Data Summary: Predicted Mass Spectrometry Fragments

m/z	Proposed Formula	Identity / Loss
210	$[\text{C}_{10}\text{H}_{10}\text{O}_5]^{+\bullet}$	Molecular Ion ($\text{M}^{+\bullet}$)
165	$[\text{C}_9\text{H}_9\text{O}_3]^+$	$[\text{M} - \text{COOH}]^+$
138	$[\text{C}_7\text{H}_6\text{O}_3]^{+\bullet}$	Sesamol radical cation (McLafferty product)
137	$[\text{C}_7\text{H}_5\text{O}_3]^+$	Benzodioxole cation (from ether cleavage)

Conclusion

The structural elucidation of **2-(1,3-Benzodioxol-5-yloxy)propanoic acid** is straightforwardly achieved through the combined application of NMR spectroscopy and mass spectrometry. ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, with characteristic chemical shifts for the benzodioxole, ether, and propanoic acid moieties. 2D correlation experiments like COSY serve to confirm the connectivity of the aliphatic side chain. Mass spectrometry confirms the molecular weight (m/z 210) and reveals characteristic fragmentation patterns, including the loss of the carboxyl group and the formation of a stable benzodioxole cation (m/z 137), which corroborate the proposed structure. This integrated spectroscopic approach ensures a high degree of confidence in the compound's identity and purity, a critical requirement for its use in scientific research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. bocsci.com [bocsci.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- To cite this document: BenchChem. [NMR and mass spectrometry of 2-(1,3-Benzodioxol-5-yloxy)propanoic acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b011553#nmr-and-mass-spectrometry-of-2-1-3-benzodioxol-5-yloxy-propanoic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com